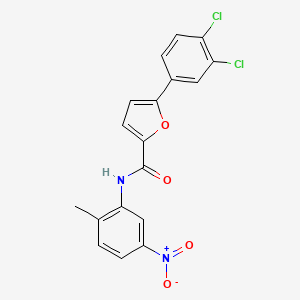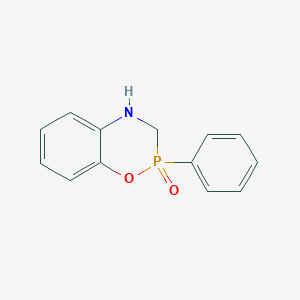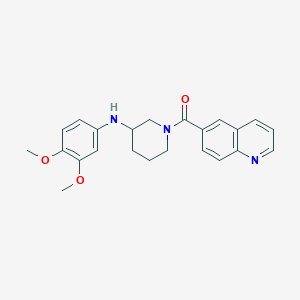![molecular formula C19H28N2O3 B6015822 4-[3-(2-isoxazolidinyl)propanoyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6015822.png)
4-[3-(2-isoxazolidinyl)propanoyl]-2-(3-phenylpropyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2-isoxazolidinyl)propanoyl]-2-(3-phenylpropyl)morpholine, also known as PPSM, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. PPSM has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs. In
Mécanisme D'action
The mechanism of action of 4-[3-(2-isoxazolidinyl)propanoyl]-2-(3-phenylpropyl)morpholine is not fully understood, but it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[3-(2-isoxazolidinyl)propanoyl]-2-(3-phenylpropyl)morpholine is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. However, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
Future research on 4-[3-(2-isoxazolidinyl)propanoyl]-2-(3-phenylpropyl)morpholine could focus on further elucidating its mechanism of action, as well as exploring its potential applications in the treatment of other neurological disorders. Additionally, studies could be conducted to determine the optimal dosage and administration route of this compound for different therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-[3-(2-isoxazolidinyl)propanoyl]-2-(3-phenylpropyl)morpholine involves the reaction of morpholine with 3-phenylpropyl bromide in the presence of sodium hydride to form 2-(3-phenylpropyl)morpholine. This intermediate is then reacted with isoxazolidine-3-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form this compound.
Applications De Recherche Scientifique
4-[3-(2-isoxazolidinyl)propanoyl]-2-(3-phenylpropyl)morpholine has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic properties. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-(1,2-oxazolidin-2-yl)-1-[2-(3-phenylpropyl)morpholin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c22-19(10-12-21-11-5-14-24-21)20-13-15-23-18(16-20)9-4-8-17-6-2-1-3-7-17/h1-3,6-7,18H,4-5,8-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMBNIHDNCICSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)CCC(=O)N2CCOC(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6015753.png)
![methyl 5-methyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6015758.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B6015762.png)
![methyl {5-[(5-bromo-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B6015765.png)
![8-[(3-chlorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6015773.png)
![7-(2,3-difluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6015774.png)
![3-[1-(2-chloroisonicotinoyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6015781.png)
![2-(3-ethyl-1H-1,2,4-triazol-5-yl)-8-phenylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6015796.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B6015801.png)
![N-benzyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6015807.png)
![2-(1,3-benzodioxol-5-yl)-4,4-dimethyl-6-phenyl-1,4,5,6-tetrahydroimidazo[4,5-e]indazole](/img/structure/B6015823.png)

